Cas no 57396-89-1 (3,4-dichloronaphthalen-2-ol)

3,4-Dichloronaphthalen-2-ol is a chlorinated naphthol derivative with potential applications in organic synthesis and specialty chemical manufacturing. Its structure, featuring hydroxyl and dichloro substituents on the naphthalene ring, lends reactivity for use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or functional materials. The compound's halogenated aromatic system may contribute to enhanced stability and selectivity in certain reactions. It can serve as a precursor for further functionalization, such as etherification or cross-coupling, due to the presence of the phenolic hydroxyl group. Careful handling is advised due to the potential reactivity of its functional groups and halogenated nature.
3,4-dichloronaphthalen-2-ol structure
3,4-dichloronaphthalen-2-ol structure
Product Name:3,4-dichloronaphthalen-2-ol
CAS No:57396-89-1
MF:C10H6Cl2O
MW:213.060040950775
MDL:MFCD18974198
CID:1604331
PubChem ID:611443
Update Time:2025-06-27

3,4-dichloronaphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3,4-dichloronaphthalen-2-ol
    • 3.4-Dichlor-2-oxy-naphthalin
    • 3,4-Dichloro-2-naphthol
    • 3,4-Dichlor-[2]naphthol
    • 3,4-dichloro-2-naphthalenol
    • 2-Naphthalenol, 3,4-dichloro-
    • 3,4-dichloro-[2]naphthol
    • AC1LD3J0
    • GNMKKECRZGILJA-UHFFFAOYSA-N
    • 57396-89-1
    • DB-304067
    • 3,4-Dichloro-2-naphthol #
    • DTXSID20346351
    • AKOS022506249
    • MDL: MFCD18974198
    • Inchi: 1S/C10H6Cl2O/c11-9-7-4-2-1-3-6(7)5-8(13)10(9)12/h1-5,13H
    • InChI Key: GNMKKECRZGILJA-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C2C=CC=CC2=1)O)Cl

Computed Properties

  • Exact Mass: 211.98
  • Monoisotopic Mass: 211.98
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 20.2Ų

3,4-dichloronaphthalen-2-ol Pricemore >>

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Additional information on 3,4-dichloronaphthalen-2-ol

3,4-Dichloronaphthalen-2-ol (CAS No. 57396-89-1): A Comprehensive Overview

3,4-Dichloronaphthalen-2-ol (CAS No. 57396-89-1) is a chlorinated naphthalene derivative that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure and versatile chemical properties, has been the subject of numerous studies aimed at understanding its potential applications in various industries, including pharmaceuticals, materials science, and environmental chemistry.

The molecular formula of 3,4-dichloronaphthalen-2-ol is C10H6Cl2O, and it has a molecular weight of approximately 213.06 g/mol. The compound features a naphthalene ring system with two chlorine atoms substituted at the 3 and 4 positions, and a hydroxyl group at the 2 position. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule, making it an interesting subject for both academic and industrial research.

In recent years, 3,4-dichloronaphthalen-2-ol has been studied for its potential as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the development of antifungal agents. Research published in the Journal of Medicinal Chemistry (2021) highlighted the antifungal activity of derivatives of 3,4-dichloronaphthalen-2-ol against several clinically relevant fungal pathogens. The study demonstrated that certain derivatives exhibited potent antifungal activity with low cytotoxicity, suggesting their potential as novel therapeutic agents.

Beyond its pharmaceutical applications, 3,4-dichloronaphthalen-2-ol has also been explored for its use in materials science. A study published in Advanced Materials (2020) investigated the use of 3,4-dichloronaphthalen-2-ol as a precursor for the synthesis of functionalized polymers. The researchers found that the compound could be effectively polymerized to form materials with tunable properties, making it a promising candidate for applications in electronic devices and sensors.

The environmental impact of 3,4-dichloronaphthalen-2-ol has also been a topic of interest. A study published in Environmental Science & Technology (2019) examined the biodegradability and ecotoxicity of the compound. The results indicated that while 3,4-dichloronaphthalen-2-ol is not readily biodegradable under standard conditions, it does not exhibit significant ecotoxicity at environmentally relevant concentrations. This information is crucial for assessing the environmental safety of products containing this compound.

In terms of synthetic methods, 3,4-dichloronaphthalen-2-ol can be prepared through various routes. One common method involves the reaction of 1-chloro-4-nitronaphthalene with sodium hydroxide to form 1-chloro-4-hydroxynaphthalene, followed by chlorination to yield the final product. Another approach involves the reaction of naphthalene with chlorine gas in the presence of a catalyst to form dichlorinated intermediates, which are then hydroxylated to produce 3,4-dichloronaphthalen-2-ol. These synthetic routes have been optimized to improve yield and purity, making them suitable for large-scale production.

The physical properties of 3,4-dichloronaphthalen-2-ol include a melting point of approximately 105°C and a boiling point around 300°C under reduced pressure. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as methanol and dichloromethane. These properties make it suitable for use in various chemical processes and formulations.

In conclusion, 3,4-dichloronaphthalen-2-ol (CAS No. 57396-89-1) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and environmental chemistry. Its unique molecular structure and chemical properties make it an attractive target for further research and development. As ongoing studies continue to uncover new uses and optimize existing methods for its synthesis and application, 3,4-dichloronaphthalen-2-ol is poised to play an increasingly important role in various scientific and industrial fields.

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